![molecular formula C18H18N2O5 B4186045 ethyl [(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)amino](oxo)acetate](/img/structure/B4186045.png)
ethyl [(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)amino](oxo)acetate
Overview
Description
Ethyl [(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)amino](oxo)acetate, commonly known as MOPEA, is a chemical compound that is widely used in scientific research. It is a member of the class of compounds known as esters, which are commonly used as solvents and reagents in organic chemistry. MOPEA has been found to have a variety of applications in scientific research, particularly in the fields of biochemistry and pharmacology.
Mechanism of Action
The mechanism of action of MOPEA is not well understood. It is thought to act as a substrate for enzymes such as proteases and esterases, which cleave the ester bond and release the fluorescent moiety. This allows for the detection and quantification of the enzyme activity.
Biochemical and Physiological Effects:
MOPEA has been found to have a variety of biochemical and physiological effects. It has been shown to be cytotoxic to cancer cells in vitro, and has been proposed as a potential anticancer agent. In addition, MOPEA has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the nervous system.
Advantages and Limitations for Lab Experiments
One of the main advantages of MOPEA is its fluorescent properties, which make it a useful probe for studying enzyme activity and protein binding. In addition, MOPEA is relatively easy to synthesize and is commercially available. However, MOPEA does have some limitations. It is relatively unstable in solution and can degrade over time, which can affect the accuracy of experimental results. In addition, MOPEA can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for research on MOPEA. One area of interest is the development of MOPEA-based probes for imaging and detection of biomolecules in living cells and tissues. Another area of interest is the development of MOPEA-based drugs for the treatment of cancer and other diseases. Finally, further research is needed to better understand the mechanism of action of MOPEA and its potential applications in scientific research.
Scientific Research Applications
MOPEA has been found to have a variety of applications in scientific research. It has been used as a fluorescent probe to study the binding of proteins and other biomolecules. It has also been used as a substrate for enzymes such as proteases and esterases. In addition, MOPEA has been used as a model compound to study the mechanisms of drug metabolism and toxicity.
properties
IUPAC Name |
ethyl 2-[2-[(4-methoxyphenyl)carbamoyl]anilino]-2-oxoacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-3-25-18(23)17(22)20-15-7-5-4-6-14(15)16(21)19-12-8-10-13(24-2)11-9-12/h4-11H,3H2,1-2H3,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAJEMZUDQVGRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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